molecular formula C14H11ClO2 B078174 P-Tolyl 4-chlorobenzoate CAS No. 15024-10-9

P-Tolyl 4-chlorobenzoate

Cat. No.: B078174
CAS No.: 15024-10-9
M. Wt: 246.69 g/mol
InChI Key: FNKKDQKBNWQMMW-UHFFFAOYSA-N
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Description

p-Tolyl 4-chlorobenzoate is an ester derivative of 4-chlorobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a p-tolyloxy group. Structurally, it consists of a 4-chlorobenzoate moiety linked to a p-tolyl (4-methylphenyl) group. This compound is synthesized via esterification reactions, often involving coupling agents or acid-catalyzed condensation between 4-chlorobenzoic acid and p-cresol (4-methylphenol) derivatives. Such methods are analogous to synthetic routes described for related esters, such as the preparation of thiourea derivatives in imidazolone systems .

The bulkier p-tolyl group likely increases molecular weight and melting point compared to alkyl esters due to enhanced van der Waals interactions and crystallinity.

Properties

IUPAC Name

(4-methylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKKDQKBNWQMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933898
Record name 4-Methylphenyl 4-chlorobenzoate
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Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15024-10-9
Record name 4-Methylphenyl 4-chlorobenzoate
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Record name p-Tolyl 4-chlorobenzoate
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Record name 4-Methylphenyl 4-chlorobenzoate
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Record name p-tolyl 4-chlorobenzoate
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Comparison with Similar Compounds

Degradation and Environmental Stability

This compound’s ester linkage may delay microbial degradation compared to 4-chlorobenzoic acid, which undergoes hydrolytic dehalogenation via Pseudomonas spp. and Arthrobacter spp. . The p-tolyl group’s hydrophobicity could enhance environmental persistence, though specific studies are lacking.

Q & A

Q. What synthetic methodologies are recommended for preparing P-Tolyl 4-chlorobenzoate, and how can its structural integrity be confirmed?

Methodological Answer: this compound can be synthesized via esterification between 4-chlorobenzoyl chloride and p-tolyl alcohol under reflux conditions with a base catalyst (e.g., pyridine). Post-synthesis, structural confirmation requires:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify ester linkage and aromatic substituents.
  • Infrared (IR) spectroscopy : Confirm the presence of ester carbonyl (C=O) stretching at ~1740–1720 cm1^{-1}.
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for analogous compounds like 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) provides bond lengths, angles, and packing interactions .

Q. What analytical techniques are suitable for assessing the purity and stability of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phases like acetonitrile/water (70:30) are typical.
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and visualization under UV light.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability by measuring mass loss under controlled heating (e.g., 25–300°C at 10°C/min).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats. Refer to safety data sheets (SDS) for chlorobenzoate derivatives, which recommend impervious gloves and respirators in high-concentration environments .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with enzymes like 4-chlorobenzoate:CoA ligase (CBL)?

Methodological Answer:

  • Enzyme Activity Assays : Monitor ATP consumption via coupled spectrophotometric assays (e.g., using pyruvate kinase/lactate dehydrogenase to measure NADH oxidation at 340 nm) .
  • Kinetic Studies : Determine KmK_m and kcatk_{cat} values under varying substrate concentrations. For example, 4-chlorobenzoate:CoA ligase follows a two-step mechanism involving adenylate intermediate formation .
  • Inhibition Studies : Use competitive inhibitors (e.g., 4-bromobenzoyl-CoA) to probe active-site specificity.

Q. What structural insights can be gained from X-ray crystallography of this compound derivatives?

Methodological Answer: Crystallographic analysis of derivatives (e.g., 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) reveals:

  • Molecular Geometry : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) with unit cell parameters a=11.4481A˚,b=29.4169A˚,c=6.4120A˚a = 11.4481 \, \text{Å}, b = 29.4169 \, \text{Å}, c = 6.4120 \, \text{Å}, and β=99.669\beta = 99.669^\circ .
  • Intermolecular Interactions : Hydrogen bonding and π-π stacking stabilize the crystal lattice.

Q. How can site-directed mutagenesis be applied to engineer 4-chlorobenzoate:CoA ligase for altered substrate specificity toward this compound?

Methodological Answer:

  • Sequence Alignment : Identify conserved residues in the AMP-binding domain (e.g., ProSite signature PDOC00427) across acyl:adenyl ligases .
  • Rational Mutagenesis : Target residues like Phe305 in 4-chlorobenzoate:CoA ligase, which modulates substrate binding. Replace with smaller residues (e.g., Ala) to accommodate bulkier substituents .
  • Activity Screening : Use ATP-PPi exchange assays to validate mutant enzyme activity .

Q. How can contradictory data on enzymatic dehalogenation pathways involving chlorobenzoates be resolved?

Methodological Answer:

  • Pathway Validation : Use 18O^{18}O-isotope labeling to track hydroxylation steps in 4-chlorobenzoate dehalogenase (EC 3.8.1.6), ensuring no cross-contamination from non-enzymatic hydrolysis .
  • Comparative Studies : Compare kinetic parameters (kcat/Kmk_{cat}/K_m) across homologs (e.g., Pseudomonas vs. Arthrobacter enzymes) to identify species-specific variations .

Q. What methodologies are recommended for studying the environmental degradation of this compound?

Methodological Answer:

  • Microbial Degradation Assays : Incubate with soil isolates (e.g., Pseudomonas spp.) and monitor chloride release via ion chromatography .
  • Metabolite Profiling : Use LC-MS to identify intermediates like 4-hydroxybenzoate and benzoyl-CoA derivatives .
  • Gene Knockout Studies : Disrupt genes encoding 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7) to confirm pathway dependency .

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